molecular formula C7H4N2O3 B1634820 4-Nitro-1,3-benzoxazole CAS No. 163808-13-7

4-Nitro-1,3-benzoxazole

Cat. No.: B1634820
CAS No.: 163808-13-7
M. Wt: 164.12 g/mol
InChI Key: SLXGGFDKGANNSL-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical and Pharmaceutical Research

Benzoxazoles, aromatic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, are a cornerstone of medicinal chemistry. globalresearchonline.netresearchgate.net Their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netresearchgate.netnih.govwisdomlib.orgresearchgate.netnih.govjocpr.com The structural framework of benzoxazoles allows for versatile functionalization, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. globalresearchonline.netnih.gov Their significance is underscored by their presence in several commercially available drugs and their role as structural bioisosteres of naturally occurring nucleotides, which facilitates interaction with biological macromolecules. globalresearchonline.netrsc.org

Historical Context of Nitro-Substituted Benzoxazoles in Academic Literature

The introduction of a nitro group onto the benzoxazole ring has been a long-standing strategy in medicinal chemistry to modulate the electronic properties and biological activity of the parent molecule. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the reactivity and pharmacokinetic profile of the benzoxazole scaffold. globalresearchonline.net Historically, research on nitro-substituted benzoxazoles has been driven by the quest for new and more effective therapeutic agents. wjpsonline.com Studies have explored the synthesis and biological evaluation of various nitro-substituted derivatives, revealing their potential as antibacterial, antifungal, and anticancer agents. wjpsonline.comwisdomlib.org

Current Research Landscape and Identified Gaps for 4-Nitro-1,3-benzoxazole

Current research on benzoxazole derivatives continues to be an active area of investigation, with a focus on developing new synthetic methodologies and exploring their therapeutic potential. nih.govresearchgate.net While much of the literature focuses on 2-substituted and 5- or 6-nitro-substituted benzoxazoles, there is a comparative lack of specific and in-depth studies dedicated solely to the 4-nitro isomer. Much of the available information on this compound is in the context of broader studies on substituted benzoxazoles, highlighting a gap in the comprehensive understanding of its unique chemical and biological characteristics.

Scope and Objectives of Academic Investigations into this compound Derivatives

Academic investigations into this compound and its derivatives aim to fill the existing knowledge gaps. The primary objectives of such studies typically include the development of efficient and regioselective synthetic routes to access the 4-nitro isomer. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is essential. A key area of investigation is the exploration of the chemical reactivity of the 4-nitro-substituted ring system, particularly in comparison to other isomers. Ultimately, these fundamental studies pave the way for evaluating the biological and pharmacological potential of derivatives of this compound in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXGGFDKGANNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315868
Record name 4-Nitrobenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163808-13-7
Record name 4-Nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-13-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitro 1,3 Benzoxazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 4-Nitro-1,3-benzoxazole Scaffolds

The formation of the nitrobenzoxazole core is achieved through several key synthetic paradigms, including condensation, cyclization, and multi-component reactions.

Condensation Reactions in Nitrobenzoxazole Synthesis

Condensation reactions represent the most traditional and widely employed method for constructing the benzoxazole (B165842) ring system. nih.gov This approach typically involves the reaction of a substituted 2-aminophenol (B121084) with a suitable electrophilic partner, leading to an intermediate that subsequently cyclizes.

A foundational method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. For instance, 2-arylbenzoxazoles can be prepared by heating a mixture of 2-aminophenol and an aromatic carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA). researchgate.net This method is adaptable for nitro-substituted variants. A specific patent describes the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride to form an ester intermediate, which is then cyclized under strong acid catalysis to yield 2-(nitrophenyl)-5-nitrobenzoxazole with a reported yield of about 90%. google.com This process is noted for its high selectivity, as the amino group does not react with the nitrobenzoyl chloride under these conditions, preventing the formation of amide impurities. google.com

Another classical approach is the reaction of 2-aminophenols with carbon disulfide. The synthesis of this compound-2-thiol has been achieved by reacting 2-amino-3-nitrophenol (B1277897) with carbon disulfide in the presence of potassium hydroxide (B78521) in an ethanol (B145695)/water mixture. The reaction mixture is heated at reflux, followed by acidification to provide the product in 79% yield. chemicalbook.com

The condensation of o-aminophenols with aldehydes is also a common route. nih.gov An iron-catalyzed redox condensation between o-hydroxynitrobenzenes and alcohols serves as an effective method to produce a range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Furthermore, the reaction of 2-aminophenols bearing nitro groups with β-diketones can be catalyzed by a combination of a Brønsted acid and copper(I) iodide. organic-chemistry.org

More contemporary methods utilize green catalysts. For example, a Brønsted acidic ionic liquid gel has been used as a reusable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and orthoesters under solvent-free conditions. researchgate.net Similarly, polyethylene (B3416737) glycol-sulfonic acid (PEG-SO3H) has been employed as an efficient and recyclable catalyst for the synthesis of 2-aryl-1,3-benzoxazoles from o-nitrophenol and various aromatic aldehydes. arabjchem.org

Table 1: Examples of Condensation Reactions for Nitrobenzoxazole Synthesis

Starting Materials Reagents/Catalyst Product Yield Reference
2-Amino-3-nitrophenol, Carbon disulfide KOH, HCl This compound-2-thiol 79% chemicalbook.com
2-Amino-4-sodium nitrophenolate, Nitrobenzoyl chloride Strong Acid 2-(Nitrophenyl)-5-nitrobenzoxazole ~90% google.com
o-Hydroxynitrobenzenes, Alcohols Iron Catalyst 2-Substituted benzoxazoles Very Good organic-chemistry.org
2-Aminophenol (nitro-substituted), β-Diketones Brønsted Acid, CuI 2-Substituted benzoxazoles - organic-chemistry.org
o-Nitrophenol, Aromatic aldehydes PEG-SO3H 2-Aryl-1,3-benzoxazoles - arabjchem.org
o-Aminophenol, Orthoesters Brønsted acidic ionic liquid gel 2-Substituted benzoxazoles - researchgate.net

Oxidative Cyclization Approaches to this compound Frameworks

Oxidative cyclization provides an alternative route to benzoxazoles, often starting from a pre-formed Schiff base (azomethine). This intermediate is typically synthesized by the condensation of a 2-aminophenol with an aldehyde. The subsequent intramolecular cyclization is induced by an oxidizing agent.

A review highlights the synthesis of 2-(4-nitrophenyl)-6-(tetradecyloxy)benzo[d]oxazole, where the key step is the oxidative cyclization of the corresponding phenolic Schiff base using lead tetraacetate. ijpbs.com Dess–Martin periodinane (DMP) is another versatile hypervalent iodine(V) reagent that effectively mediates the intramolecular cyclization of phenolic azomethines at room temperature, allowing for a rapid synthesis of substituted benzoxazoles. ijpbs.com Other systems, such as potassium permanganate (B83412) in acetic acid (KMnO4/HOAc), have also been used for the one-pot synthesis of 1,3-benzoxazoles from o-aminophenols and aldehydes via oxidative cyclization. ijpbs.com

Electrochemical methods represent a modern approach to oxidative cyclization. An "ex-cell" electrochemical process for synthesizing benzoxazoles has been developed which is compatible with a broad range of functional groups, including those sensitive to redox reactions. acs.org This method involves the oxidative cyclization of an ortho-iminophenol intermediate. acs.org

Table 2: Oxidizing Agents in Benzoxazole Synthesis

Oxidizing Agent Substrate Application Reference
Lead Tetraacetate Phenolic Schiff Base Synthesis of 2-(4-nitrophenyl)-6-(tetradecyloxy)benzo[d]oxazole ijpbs.com
Dess–Martin Periodinane (DMP) Phenolic Azomethines Rapid synthesis of substituted benzoxazoles at ambient temperature ijpbs.com
KMnO4/HOAc o-Aminophenols and Aldehydes One-pot synthesis of 1,3-benzoxazoles ijpbs.com
Electrochemically Generated I(III) Reagent o-Iminophenols "Ex-cell" electrochemical synthesis of benzoxazoles acs.org

Multi-component Reaction Strategies for Nitrobenzoxazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. rsc.org Several MCR strategies have been developed for the synthesis of the benzoxazole core.

One such strategy involves an iron(III)-catalyzed multicomponent coupling of catechols, benzyl (B1604629) alcohols, and ammonium (B1175870) acetate (B1210297). nih.gov However, this particular methodology was found to be ineffective when using catechols substituted with electron-withdrawing groups like nitro (-NO2), indicating a limitation for the direct synthesis of nitrobenzoxazoles via this route. nih.gov

A more successful approach utilizes an Fe(III)-salen complex as a catalyst for a one-pot, three-component synthesis of benzoxazole derivatives from catechols, aldehydes, and ammonium acetate as the nitrogen source. researchgate.net This method is notable for using air as a benign oxidant and ethanol as a green solvent, offering an efficient and practical procedure. researchgate.net Another copper-catalyzed MCR employs mononuclear copper(II) complexes for the synthesis of a wide array of substituted benzoxazole derivatives under mild conditions. rsc.org While these reports focus on the general benzoxazole scaffold, the principles could potentially be adapted for nitro-substituted analogues, though specific examples for this compound are not detailed.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules like this compound under milder conditions.

Metal-Catalyzed Methodologies for Nitrobenzoxazoles

Transition-metal catalysis is a cornerstone of benzoxazole synthesis, with catalysts based on copper, iron, and palladium being particularly prominent. rsc.orgrsc.org These metals can facilitate key bond-forming steps in condensation and cyclization reactions.

Iron-catalyzed reactions are valued for being eco-friendly and cost-effective. An iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a direct route to 2-substituted benzoxazoles. organic-chemistry.org A domino iron-catalyzed C-N/C-O cross-coupling reaction has also been developed to convert primary amides into 2-arylbenzoxazoles. rsc.org

Copper catalysis is perhaps the most versatile for benzoxazole synthesis. A general method for forming benzoxazoles involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides, using a combination of CuI and 1,10-phenanthroline (B135089) as the ligand. organic-chemistry.org The reaction mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Cyclization reactions of 2-aminophenols, including nitro-substituted variants, with β-diketones are effectively catalyzed by a dual system of a Brønsted acid and CuI. organic-chemistry.org

Palladium-catalyzed reactions are also utilized, particularly in cross-coupling methodologies. rsc.org One sequential one-pot procedure involves an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org

Table 3: Metal-Catalyzed Syntheses of Nitrobenzoxazoles

Metal Catalyst System Reaction Type Substrates Relevance Reference
Iron Redox Condensation o-Hydroxynitrobenzenes, Alcohols Direct synthesis of nitro-substituted benzoxazoles organic-chemistry.org
Fe₂O₃ / DMEDA Domino C-N/C-O Cross-Coupling Benzamides, 1-Bromo-2-iodobenzene General route to 2-arylbenzoxazoles rsc.org
CuI / 1,10-Phenanthroline Intramolecular Cyclization o-Haloanilides General method adaptable for nitro-derivatives organic-chemistry.org
CuI / Brønsted Acid Cyclization 2-Aminophenols (nitro-substituted), β-Diketones Tolerates nitro groups on the aminophenol organic-chemistry.org
Palladium Aminocarbonylation / Cyclization Aryl bromides, 2-Aminophenols General route to 2-aryl benzoxazoles organic-chemistry.org

Organo- and Biocatalytic Strategies for this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in synthesis. mdpi.com These methods often fall under the umbrella of green chemistry due to the reduced toxicity and environmental impact of the catalysts. dntb.gov.ua

Acidic catalysts are frequently used. For example, polyethylene glycol-sulfonic acid (PEG-SO3H), a polymer-supported acid, has been shown to be an effective and reusable catalyst for the condensation of o-nitrophenol with aldehydes. arabjchem.org A reusable Brønsted acidic ionic liquid gel, formed from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate, has been successfully used to catalyze the synthesis of benzoxazoles under solvent-free conditions, showcasing high yields and simple work-up procedures. researchgate.net

While specific examples of biocatalysis for the synthesis of this compound are not prominent in the reviewed literature, the principles of organocatalysis, such as the use of N-heterocyclic carbenes (NHCs) or hydrogen-bond donors like thiourea, represent potential future avenues for developing enzymatic or enzyme-mimicking catalytic systems for this transformation. mdpi.comcolab.ws

Green Chemistry Approaches and Sustainable Synthetic Protocols for Nitrobenzoxazole Derivatives

The principles of green chemistry, aimed at designing chemical processes that reduce or eliminate hazardous substances, are being applied to the synthesis of nitrobenzoxazole derivatives. pageplace.denih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

One notable green method involves the condensation of o-nitrophenols with aldehydes using a recyclable, Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free ultrasound irradiation. nih.gov This protocol offers significant advantages, including rapid reaction times (around 30 minutes), high product yields (up to 90%), and the generation of water as the sole byproduct. nih.gov The magnetic catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Another sustainable approach utilizes samarium triflate as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium, highlighting a simple and efficient method under mild conditions. organic-chemistry.org Similarly, iron-catalyzed hydrogen transfer has been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org The use of polyethylene glycol-sulfonic acid (PEG-SO3H) as a catalyst for the reaction between o-nitrophenol and various aldehydes also represents a facile and efficient synthetic route. arabjchem.org

Furthermore, metal-catalyzed syntheses in green solvents like ethanol have been developed. For instance, a palladium complex of a dendronized amine polymer has been used as a catalyst for the reaction of 2-aminophenol and benzaldehyde (B42025) at a relatively low temperature of 50°C, achieving an 88% yield. rsc.org These methods underscore a shift towards more sustainable and eco-friendly manufacturing of nitrobenzoxazole derivatives. rsc.orgdiva-portal.org

Regioselective Synthesis of this compound Isomers and Functionalized Derivatives

Regioselective synthesis is crucial for controlling the position of the nitro group and other substituents on the benzoxazole ring, which in turn dictates the compound's chemical and biological properties. A key strategy for synthesizing nitrobenzoxazoles involves the nitration of a phenolic precursor followed by cyclization.

A common method for achieving regioselective ortho-nitration of phenols is the use of cerium (IV) ammonium nitrate (B79036) (CAN) with sodium bicarbonate (NaHCO3). arkat-usa.org This system allows for the rapid and selective nitration at the ortho position of various phenols at room temperature, yielding o-nitrophenols in high yields. arkat-usa.org These o-nitrophenols are valuable precursors for benzoxazoles. arkat-usa.org For example, the treatment of 2-(4-hydroxyphenyl)-5-pyrimidinol (B126618) with CAN results in the nitration of both rings, affording 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol in 79% yield. arkat-usa.org

The regioselectivity of nitration can be highly dependent on the substrate and reaction conditions. For instance, the nitration of 2-phenylbenzoxazole (B188899) with nitric acid and sulfuric acid at room temperature preferentially yields 6-nitro-2-phenylbenzoxazole. globalresearchonline.net The synthesis of 5- and 6-amino-1,3-benzoxazole-4,7-diones has been achieved through a regioselective process starting from symmetrical diaminophenol and aminoresorcinol precursors. lookchem.com This involves the condensation of precursors like 2-amino-3-nitrophenol with carboxylic acids or orthoesters to form substituted nitrobenzoxazoles, which are then reduced and oxidized to the target quinones. lookchem.com

The following table summarizes a regioselective synthesis of a nitro-substituted benzoxazole derivative:

Table 1: Regioselective Synthesis of a Nitrobenzoxazole Precursor

Starting Material Reagents Product Yield Reference

Derivatization Strategies for the this compound Core

The functionalization of the this compound core is essential for modulating its properties and exploring its potential applications. Strategies focus on introducing substituents at various positions on the bicyclic ring system.

Functionalization at Various Ring Positions of this compound

The reactivity of the benzoxazole ring is influenced by the existing substituents, particularly the electron-withdrawing nitro group.

C-2 Position: This position is susceptible to nucleophilic attack, facilitating the introduction of various functional groups. For example, 2-(nitromethyl)-benzoxazole reacts with primary amines to yield N-aryl-2-(nitromethyl)-benzoxazol-2-amines. Alkylation can also be achieved at the C-2 position using secondary alkyl halides in the presence of a copper(I) catalyst. globalresearchonline.netsmolecule.com

Benzene (B151609) Ring Positions (C-4, C-5, C-6, C-7): The nitro group significantly influences electrophilic substitution on the benzene portion of the molecule. In 2-substituted benzoxazoles, the nitro group typically directs further electrophilic attacks to the 4- and 6-positions. Research into substituents on the central benzoxazole core has shown that the 4-position is relatively tolerant of modification. jst.go.jp Conversely, the 5-position has demonstrated steric limitations, where substituents larger than a fluorine atom can impair activity in certain contexts. jst.go.jp The nitro group itself can be substituted through nucleophilic aromatic substitution reactions. smolecule.com For instance, 4-bromo-6-nitro-2-phenyl-1,3-benzoxazole can be converted to 6-nitro-2-phenyl-1,3-benzoxazole-4-carbonitrile using zinc cyanide and a palladium catalyst. jst.go.jp

Introduction of Diverse Substituents on the Nitrobenzoxazole Core

A variety of substituents can be introduced onto the nitrobenzoxazole scaffold to create a library of derivatives with diverse properties.

Reduction of the Nitro Group: A common and powerful derivatization strategy is the reduction of the nitro group to an amine. smolecule.com This can be achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride. smolecule.com The resulting amino group serves as a versatile handle for further functionalization, such as the formation of amides or carbamates. jst.go.jp For example, 2-phenylbenzoxazol-6-ylamine can be reacted with 4-nitrophenyl chloroformate to produce the corresponding carbamate. jst.go.jp

Halogenation: Halogens like chlorine and bromine can be introduced onto the benzoxazole ring. The presence of an electron-withdrawing group, such as the nitro group, favors halogenation. globalresearchonline.net These halogenated derivatives can then serve as substrates for cross-coupling reactions to introduce further diversity.

Condensation Reactions: The benzoxazole ring can participate in condensation reactions with aldehydes and ketones, typically under acidic or basic catalysis, to form a variety of derivatives. smolecule.com

Sulfonamide Formation: A domino approach has been developed to synthesize benzoxazole-derived sulfonamides. This method involves the in-situ generation of diazo compounds from 2-(5-iodo-1,2,3-triazolyl)phenols, followed by a metal-free transformation with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and amines. researchgate.net

The following table provides examples of derivatization reactions on the nitrobenzoxazole core:

Table 2: Examples of Derivatization of the Nitrobenzoxazole Core

Starting Material Reagents Product Type Reference
4-Bromo-6-nitro-2-phenyl-1,3-benzoxazole Zn(CN)₂, Pd(PPh₃)₄, DMF 4-Carbonitrile derivative jst.go.jp
2-Phenylbenzoxazol-6-ylamine (from reduction of 6-nitro derivative) 4-Nitrophenyl chloroformate, Toluene (B28343) Carbamate derivative jst.go.jp
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate H₂/Pd-C Amino derivative

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Nitro 1,3 Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Nitro-1,3-benzoxazole Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including this compound and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H NMR and 13C NMR Techniques

One-dimensional (1D) NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-nitrobenzoxazole, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons are observed. For instance, the proton at position 2 (H-2) typically appears as a singlet, while the protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling with neighboring protons. A representative ¹H NMR data for 4-nitrobenzoxazole shows signals at δ 8.50 (d, J = 2.1 Hz, 1H), 8.35 (s, 1H), 8.32 (dd, J = 8.8, 2.1 Hz, 1H), and 7.90 (d, J = 8.8 Hz, 1H). rsc.org The chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position on the benzoxazole (B165842) core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of 4-nitrobenzoxazole, the carbon atoms of the benzoxazole ring and the nitro-substituted benzene ring resonate at characteristic chemical shifts. For example, the ¹³C NMR spectrum of 4-nitrobenzoxazole in CDCl₃ displays signals at δ 156.50, 149.10, 145.74, 145.01, 120.74, 120.58, and 107.72. rsc.org The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the heteroatoms in the oxazole (B20620) ring.

The following table summarizes the ¹H and ¹³C NMR data for this compound.

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
¹H8.50d, J = 2.1 HzAromatic Proton
¹H8.35sAromatic Proton
¹H8.32dd, J = 8.8, 2.1 HzAromatic Proton
¹H7.90d, J = 8.8 HzAromatic Proton
¹³C156.50-Aromatic Carbon
¹³C149.10-Aromatic Carbon
¹³C145.74-Aromatic Carbon
¹³C145.01-Aromatic Carbon
¹³C120.74-Aromatic Carbon
¹³C120.58-Aromatic Carbon
¹³C107.72-Aromatic Carbon
Data obtained in CDCl₃. rsc.org

Advanced 2D NMR Methods (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all proton and carbon signals. These methods reveal correlations between different nuclei, providing a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. This is particularly useful for assigning protons on the substituted benzene ring of this compound derivatives. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map. This is an invaluable tool for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. researchgate.netmdpi.com

The combined application of these 2D NMR techniques allows for a comprehensive and rigorous structural elucidation of this compound analogues, leaving no ambiguity in the assignment of their complex structures. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its key structural motifs. esisresearch.orgesisresearch.org

The most prominent and diagnostic peaks in the IR spectrum of nitro-containing aromatic compounds are due to the stretching vibrations of the nitro (NO₂) group. acs.org These typically appear as two strong bands:

Asymmetric NO₂ stretching: This vibration is generally observed in the region of 1661–1499 cm⁻¹. esisresearch.org For nitrobenzene (B124822) derivatives, this band is often found around 1535 ± 30 cm⁻¹. esisresearch.org

Symmetric NO₂ stretching: This vibration occurs at a lower frequency, typically in the range of 1389–1259 cm⁻¹. esisresearch.org

In addition to the nitro group vibrations, the IR spectrum of this compound and its derivatives will exhibit bands characteristic of the benzoxazole ring system. These include:

C=N stretching: The stretching vibration of the azomethine bond within the oxazole ring. researchgate.net

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage within the oxazole ring. esisresearch.orgesisresearch.org

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹. researchgate.net

Aromatic C=C stretching: These vibrations give rise to several bands in the 1600-1400 cm⁻¹ region.

A study on 5-nitro-2-(4-nitrobenzyl) benzoxazole provides specific examples of these vibrational modes. esisresearch.org For instance, the asymmetric C-O-C stretching vibration was assigned to a band at 1144 cm⁻¹ in the IR spectrum, while the symmetric C-O-C stretching was observed at 1063 cm⁻¹. esisresearch.org

The following table summarizes key IR absorption bands for nitro-benzoxazole derivatives.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Asymmetric NO₂ Stretch1661–1499
Symmetric NO₂ Stretch1389–1259
Aromatic C-H Stretch>3000
C=N Stretch (Azomethine)~1630
Asymmetric C-O-C Stretch~1144-1250
Symmetric C-O-C Stretch~1063-1079
Data compiled from studies on nitro-benzoxazole derivatives. esisresearch.orgesisresearch.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis of this compound Derivatives

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound derivatives, mass spectrometry provides crucial information for their characterization. jst.go.jpderpharmachemica.com The molecular ion peak (M⁺·) in the mass spectrum confirms the molecular formula of the synthesized compound. The fragmentation of the molecular ion upon ionization provides insights into the stability of different parts of the molecule and helps to piece together its structure.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group as NO₂ (mass loss of 46) or NO (mass loss of 30). youtube.com The fragmentation of the benzoxazole ring itself can also occur, leading to characteristic fragment ions. nih.gov The study of these fragmentation patterns is essential for the structural confirmation of novel this compound derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. derpharmachemica.com For this compound derivatives, HRMS is critical for unambiguously confirming the molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions. tandfonline.com For example, HRMS can differentiate between a compound with the formula C₈H₄N₂O₃ and another with a different combination of atoms that happens to have the same integer mass. This level of certainty is often required for the publication of new chemical entities. jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. amazonaws.comgoogle.com This is particularly useful for the analysis of complex mixtures, allowing for the separation of different this compound derivatives before they are introduced into the mass spectrometer for analysis. nih.gov LC-MS is widely used for purity determination and for the identification of specific compounds within a reaction mixture or a biological matrix. jst.go.jp The use of LC-MS with an electrospray ionization (ESI) source is common for the analysis of benzoxazole derivatives. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination of this compound Derivatives

For instance, the crystal structure of 6-nitro-1,3-benzoxazole-2(3H)-thione was determined to confirm the position of the nitro group. iucr.org The analysis revealed that the fused ring system is nearly planar, and the nitro group is slightly twisted out of this plane. iucr.org Similarly, the structures of various 2-substituted benzoxazole derivatives have been elucidated using single-crystal X-ray diffraction, revealing details about their molecular geometry and stabilization through intermolecular interactions. nih.govnih.gov

The crystallographic data for derivatives such as 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole show an orthorhombic crystal system. nih.gov The benzoxazole ring system in this derivative is essentially planar, and the molecule adopts a nearly flat conformation. nih.gov Such detailed structural information is invaluable for computational studies and for predicting the properties of related compounds.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point. For this compound derivatives, common intermolecular interactions include hydrogen bonds, π–π stacking, and C–H···O interactions.

In the crystal structure of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, molecules are linked by weak C–H···O hydrogen bonds, forming chains that run parallel to specific crystallographic axes. nih.gov The crystal structure of 6-nitro-1,3-benzoxazole-2(3H)-thione features bifurcated N–H⋯(O,O) hydrogen bonds that link molecules into chains. iucr.org These chains are further cross-linked by π–π stacking interactions, forming sheets. iucr.org

The study of 2-substituted benzoxazole derivatives has also highlighted the role of N–H⋯N, C–H⋯N, and C–H⋯C hydrogen bonds in stabilizing the crystal lattice. nih.gov The packing diagrams derived from X-ray data illustrate how these interactions create layered structures. nih.gov The nature and strength of these interactions are influenced by the substituents on the benzoxazole core. For example, the introduction of a bulky tert-butyl group, as inferred for 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole, is expected to disrupt efficient packing and potentially alter hydrogen bonding patterns compared to its methyl analog.

Table 1: Intermolecular Interactions in this compound Derivatives

CompoundInteraction TypeDescriptionReference
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazoleC–H···O hydrogen bondsForms chains running parallel to the a or c axes. nih.gov
6-Nitro-1,3-benzoxazole-2(3H)-thioneN–H⋯(O,O) hydrogen bonds and π–π stackingHydrogen bonds form chains along the b-axis, which are cross-linked by π–π stacking to form sheets. iucr.org
2-[(4-chlorophenylazo) cyanomethyl] benzoxazoleN–H⋯N hydrogen bondsContributes to the stabilization of the crystal structure. nih.gov

Planarity and Conformational Analysis in Nitrobenzoxazoles

In 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole ring system is nearly planar, with a deviation of about 0.01 Å. nih.gov The dihedral angle between the benzoxazole ring and the attached phenyl ring is small, indicating a relatively flat molecule which facilitates π-conjugation. nih.gov Similarly, the nitro group is only slightly tilted from the plane of the benzoxazole ring. nih.gov

For other derivatives, the conformation can be more complex. For example, in some 2-substituted benzoxazoles, the molecule can adopt either a cis or trans conformation with respect to certain bonds, which can significantly impact their interaction with biological targets. nih.gov The steric hindrance introduced by bulky substituents, such as a tert-butyl group, can lead to a less planar structure, potentially reducing π-conjugation and altering the compound's optical and electronic properties.

Table 2: Conformational Data for Selected Nitrobenzoxazole Derivatives

CompoundKey Conformational FeatureDihedral Angle(s)Reference
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazoleApproximately flat conformationBenzoxazole ring and benzene ring: 6.52(12)° and 6.7(1)°; Benzoxazole ring and nitro group: 7.4(3)° nih.gov
6-Nitro-1,3-benzoxazole-2(3H)-thioneSlightly non-planarFused ring system and nitro group: 7.3(2)° iucr.org

Chromatographic Techniques for Purity and Homogeneity Assessment of this compound Compounds

Chromatographic methods are indispensable for the separation, identification, and purification of compounds, as well as for the assessment of their purity. These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase. sigmaaldrich.com For this compound derivatives, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining their purity. sigmaaldrich.com In the context of this compound derivatives, TLC is often used to check the completion of a reaction or the purity of a synthesized compound. nih.govajphs.com

The choice of the mobile phase (eluent) is critical for achieving good separation. For instance, in the synthesis of certain nitroaryl-sulfide derivatives of benzoxazole, TLC on silica (B1680970) gel plates with toluene (B28343) as the eluent was used to confirm the presence of a single product. lew.ro The separated spots on the TLC plate are typically visualized under UV light, especially if the compounds are fluorescent or have a UV chromophore. nih.gov For compounds that are not UV-active, various staining reagents can be sprayed on the plate to make the spots visible. illinois.edu

Table 3: TLC Applications for Benzoxazole Derivatives

ApplicationStationary PhaseMobile Phase (Eluent)Detection MethodReference
Monitoring reaction progress and purity checkSilica gel 60 F254TolueneNot specified lew.ro
Purity checkSilica gel 60 F254Saturated methanolNot specified ajphs.com
Reaction monitoringSilica gel 60 F254CHCl3/CCl4 (1:1)UV light nih.gov

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separations and is widely used for the purity assessment and quantification of compounds. dergipark.org.tr For this compound derivatives, reversed-phase HPLC is a common mode of analysis.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C4) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity of final benzoxazole compounds is often verified by analytical HPLC, with detection commonly performed using a UV detector at specific wavelengths. nih.gov For example, the purity of certain 2-aryl benzoxazole derivatives was confirmed using a C4 column with a gradient elution system of water/TFA and acetonitrile/water/TFA. nih.gov

HPLC methods can be tailored for specific analytical challenges. For instance, derivatization with reagents like 4-chloro-7-nitro-2,1,3-benzoxazole (NBD-Cl) can be employed to enhance the detection of compounds that lack a strong chromophore. tjpr.org The developed HPLC method for ibandronate, after derivatization with NBD-Cl, utilized a C18 column and a mobile phase of methanol, acetonitrile, and water for separation and quantification. tjpr.org

Table 4: HPLC Conditions for the Analysis of Benzoxazole Derivatives

Compound TypeColumnMobile PhaseDetectionReference
2-Aryl benzoxazolesC4 Interchrom UPTISPHEREGradient: Buffer A (H2O/TFA, 100:0.1) and Buffer B (CH3CN/H2O/TFA, 90:10:0.1)UV at 254 and 215 nm nih.gov
Ibandronate-NBD-Cl derivativeODS C18 (5 µm)Methanol: Acetonitrile: Water (6:2:1, by volume)UV-Vis tjpr.org
Reboxetine-NBD-Cl derivativeReversed phase C18Acetonitrile and aqueous nitric acid (pH 3)Not specified dergipark.org.tr

Reactivity and Reaction Mechanism Investigations of 4 Nitro 1,3 Benzoxazole

Electronic Properties and Intrinsic Chemical Reactivity of Nitrobenzoxazole Systems

The electronic characteristics and inherent chemical reactivity of 4-nitro-1,3-benzoxazole are significantly influenced by the interplay between the electron-withdrawing nitro group and the fused aromatic benzoxazole (B165842) core. This interplay governs the molecule's susceptibility to various chemical transformations.

Theoretical studies, employing computational methods such as Density Functional Theory (DFT), have provided valuable insights into the electronic structure of nitrobenzoxazole systems. researchgate.net These studies help in understanding the charge distribution, molecular orbital energies (HOMO and LUMO), and other quantum chemical parameters that dictate reactivity. researchgate.netresearchgate.net For instance, the presence of the nitro group, a strong electron-acceptor, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. researchgate.net Conversely, the electron-donating character of the oxazole (B20620) ring can influence the electron density on the benzene (B151609) ring, affecting its reactivity towards electrophiles. sciforum.net

Key Electronic Properties Influencing Reactivity:

PropertyInfluence on Reactivity
Electron-withdrawing Nitro Group Increases electrophilicity of the aromatic ring, making it prone to nucleophilic substitution. Lowers LUMO energy.
Electron-deficient Benzoxazole Core Contributes to the overall electrophilic character of the molecule. sciforum.net
π-Conjugated System Provides relative stability but also allows for delocalization of charge in reaction intermediates. iucr.org

Electrophilic and Nucleophilic Substitution Reactions on the this compound Nucleus

The reactivity of the this compound nucleus is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the directing effects of the nitro group and the inherent properties of the benzoxazole ring system.

Electrophilic Aromatic Substitution:

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the fused oxazole ring also influences the position of substitution. In general, nitration of benzoxazole systems tends to occur at the 6-position. globalresearchonline.net The presence of an electron-withdrawing group can further direct substitution. globalresearchonline.net Halogenation is also a feasible electrophilic substitution, often favored by the presence of electron-withdrawing substituents. globalresearchonline.net

Nucleophilic Aromatic Substitution (SNA_r):

The presence of the strongly electron-withdrawing nitro group significantly activates the benzoxazole nucleus towards nucleophilic aromatic substitution (SNA_r). This is a key reaction pathway for the functionalization of this scaffold. The nitro group, particularly when positioned at the 4- or 6-position, can effectively stabilize the negative charge of the Meisenheimer complex formed as an intermediate during the reaction. researchgate.net This allows for the displacement of a suitable leaving group, such as a halide, by a variety of nucleophiles. lew.ro

Common nucleophiles used in SNA_r reactions with nitrobenzoxazole systems include amines, alkoxides, and thiolates. For example, 2-(4-fluorophenyl)benzimidazoles have been shown to react with phenoxides in nucleophilic aromatic substitution reactions. researchgate.net The ease of displacement generally follows the order of leaving group ability (F > Cl > Br > I).

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that provides access to a wide range of derivatives with diverse applications. This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, significantly altering the reactivity of the benzoxazole core. masterorganicchemistry.com

Several methods are available for the chemoselective reduction of aromatic nitro compounds, and the choice of reagent is crucial to avoid the reduction of other functional groups or the cleavage of the benzoxazole ring. rsc.org

Commonly Employed Reducing Agents and Methods:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This method is often clean and efficient.

Metal/Acid Systems: Reagents like tin (Sn) in the presence of hydrochloric acid (HCl), or iron (Fe) in acidic medium are classic methods for nitro group reduction. masterorganicchemistry.comscispace.com

Sodium Dithionite: This reagent can be used for the reduction of nitro groups, as demonstrated in the synthesis of 3-amino-4-hydroxy-benzoic acid methyl ester from its nitro precursor. ajphs.com

Iron-based Catalysts: More recently, earth-abundant metal catalysts, such as simple and bench-stable iron(III) catalysts in combination with a silane (B1218182) reductant, have been developed for the chemoselective reduction of nitroarenes. rsc.org These systems offer high activity and can tolerate a variety of other functional groups. rsc.org For instance, a nitro-substituted benzoxazole was selectively reduced to the corresponding amine in 88% yield using an amine-bis(phenolate) iron(III) catalyst without any ring-opening or arene hydrogenation. rsc.org

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) in the presence of a catalyst like Pd/C can also be used for the reduction of nitro groups. scispace.com

The resulting 4-amino-1,3-benzoxazole is a key intermediate for the synthesis of various derivatives, including amides, sulfonamides, and other biologically active molecules. derpharmachemica.comresearchgate.netnih.gov

Ring-Opening and Ring-Closure Reactions Involving the 1,3-Benzoxazole Core

The 1,3-benzoxazole core, while relatively stable, can participate in ring-opening and ring-closure reactions under specific conditions, allowing for skeletal diversification and the synthesis of other heterocyclic systems.

Ring-Opening Reactions:

The benzoxazole ring can be opened through nucleophilic attack, particularly under harsh conditions or with specific reagents. For example, the reaction of benzoxazoles with propargylic alcohols, catalyzed by Y(OTf)₃, can lead to a ring-opening and subsequent regioselective ring-closure process to form 1,4-benzoxazine scaffolds. researchgate.net Mechanistic studies suggest that this transformation involves an S_N1 nucleophilic substitution of the benzoxazole with a propargyl cation. researchgate.net

Ring-Closure Reactions (Synthesis of the Benzoxazole Core):

The synthesis of the 1,3-benzoxazole ring system itself is a ring-closure reaction, typically starting from o-aminophenol or its derivatives. A variety of methods have been developed for this crucial transformation:

Condensation with Carboxylic Acids or their Derivatives: The most common method involves the condensation of an o-aminophenol with a carboxylic acid, acyl chloride, or ester, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). nih.govijpbs.com

Oxidative Cyclization: Schiff bases, formed from the reaction of o-aminophenols with aldehydes, can undergo oxidative cyclization to yield benzoxazoles. ijpbs.com Reagents like lead tetraacetate or manganese(III) acetate (B1210297) can be used for this purpose. ijpbs.com

From o-Nitrophenols: Benzoxazoles can also be synthesized from o-nitrophenols and aldehydes using certain catalysts. arabjchem.org

Copper-Catalyzed Cyclization: Copper-catalyzed intramolecular cyclization of 2-halobenzanilides provides an alternative route to benzoxazoles. core.ac.ukorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate ring-closure reactions, often leading to higher yields and shorter reaction times. researchgate.net

These ring-closure reactions are fundamental to the synthesis of this compound and its derivatives, typically starting from the appropriately substituted 2-amino-nitrophenol.

Thermal and Photochemical Transformations of this compound Derivatives

The presence of the nitro group and the fused aromatic system in this compound derivatives makes them susceptible to transformations under thermal and photochemical conditions. These reactions can lead to rearrangements, decompositions, or the formation of new cyclic structures.

Thermal Transformations:

While specific data on the thermal decomposition of this compound is limited in the provided search results, nitroaromatic compounds, in general, are known to be thermally sensitive and can exhibit explosive properties. lookchem.com The thermal stability of benzoxazole derivatives is an important consideration, especially for applications in materials science, such as organic light-emitting diodes (OLEDs). ontosight.ai The thermal behavior would likely involve the decomposition of the nitro group and potential fragmentation of the benzoxazole ring system.

Photochemical Transformations:

Benzoxazole derivatives are known to be photochromic agents and can be used as laser dyes, indicating their interaction with light. researchgate.net The excited-state intramolecular proton transfer (ESIPT) mechanism is a key process in the photophysical stability of some benzoxazole derivatives. globalresearchonline.net

The nitro group can also participate in photochemical reactions. Upon UV irradiation, nitroaromatic compounds can undergo various transformations, including photoreduction, rearrangement, and fragmentation. The specific photochemical behavior of this compound would depend on the solvent, the presence of other reactants, and the wavelength of light used.

Reaction Kinetics and Mechanistic Pathways Studies

Understanding the kinetics and mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Reaction Kinetics:

Studies on the reaction kinetics of benzoxazole derivatives have been conducted to elucidate the rates of various transformations. For example, kinetic data has been collected for the reaction of benzoxazole derivatives with other compounds, sometimes in the presence of a catalyst. researchpublish.com The rate constants (k) can be determined by monitoring the change in concentration of reactants or products over time. researchpublish.com Such studies can reveal the order of the reaction and the effect of temperature and catalyst concentration on the reaction rate.

Mechanistic Pathways:

Elucidating the mechanistic pathways often involves a combination of experimental and computational methods.

Nucleophilic Aromatic Substitution (SNA_r): The mechanism of SNA_r reactions involving nitro-activated aromatic systems is well-established and proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. researchgate.netresearchgate.net The high electrophilicity of the nitrobenzofurazan system, which is structurally related to nitrobenzoxazole, has been studied in detail, highlighting its propensity to undergo SNA_r reactions. researchgate.net

Radical Reactions: Some reactions involving benzoxazoles can proceed through a free radical mechanism. researchgate.net The use of radical traps like TEMPO can help to identify the involvement of radical intermediates. researchgate.net

Catalytic Cycles: For metal-catalyzed reactions, such as the copper-catalyzed synthesis of benzoxazoles, the proposed mechanism often involves an oxidative addition/reductive elimination pathway through different oxidation states of the metal catalyst (e.g., Cu(I)/Cu(III)). organic-chemistry.org

Computational Studies: DFT calculations are a powerful tool for investigating reaction mechanisms. researchgate.net They can be used to model transition states, calculate activation energies, and visualize the electronic changes that occur during a reaction, providing a deeper understanding of the underlying mechanistic details. ajrconline.org

Computational and Theoretical Chemistry Studies on 4 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Descriptors of Nitrobenzoxazoles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nitrobenzoxazole systems. These calculations provide data on electron distribution, orbital energies, and various molecular descriptors that govern the molecule's behavior. researchgate.netresearchgate.net The presence of both an electron-donating benzoxazole (B165842) ring and an electron-withdrawing nitro group creates a complex electronic environment that is well-suited for theoretical study. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying benzoxazole derivatives due to its balance of accuracy and computational cost. ui.edu.ngresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are used to optimize molecular geometry and calculate a range of quantum chemical parameters in the gas phase or in solution. ui.edu.ngarpgweb.com

Studies on nitrobenzoxazole derivatives demonstrate that these calculations are crucial for understanding the molecule's electronic properties and reactivity. ui.edu.ng Key molecular descriptors calculated via DFT include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment (μ), electronegativity (χ), global hardness (η), and global softness (σ). researchgate.netui.edu.ng

Table 1: Calculated Quantum Chemical Parameters for 6-Nitro-1,3-benzoxazole using DFT (B3LYP/6-31G)*

ParameterValueUnit
E_HOMO-9.006eV
E_LUMO-2.573eV
Energy Gap (ΔE)6.433eV
Dipole Moment (μ)6.307Debye
Ionization Potential (I)9.006eV
Electron Affinity (A)2.573eV
Global Hardness (η)3.217
Global Softness (σ)0.311
Electronegativity (χ)5.790

Data sourced from a computational study on benzoxazole derivatives. ui.edu.ng

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results, though at a greater computational expense.

While specific ab initio studies focusing solely on 4-Nitro-1,3-benzoxazole are not prominent in the literature, these methods have been applied to the parent benzoxazole molecule and its isomers to study complex reaction pathways, such as thermal decomposition and isomerization. acs.org For example, high-level calculations at the uQCISD(T) level of theory have been used to map out potential energy surfaces for the thermal reactions of benzoxazole. acs.org Such methods could be applied to this compound to provide a highly accurate description of its ground and excited state properties, bond dissociation energies, and reaction mechanisms.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with the environment. nih.gov These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. nih.govuj.ac.zaesisresearch.org

For benzoxazole derivatives, MD simulations have been used to investigate interactions with solvents like water and to assess the stability of these compounds when interacting with biological targets. uj.ac.zaesisresearch.org An MD simulation of a substituted benzoxazole in a water environment, for instance, can reveal the stability of the molecule and the nature of its noncovalent interactions with surrounding water molecules. esisresearch.org Similarly, simulations are used to model the binding of benzoxazole-based inhibitors to enzymes, calculating binding free energies and analyzing the stability of the ligand-protein complex over time. uj.ac.zaresearchgate.net Although specific MD studies on this compound are not widely documented, the established use of this technique for similar systems highlights its potential for understanding the dynamic behavior and intermolecular interactions of this compound. uj.ac.za

Thermodynamic Investigations of Nitrobenzoxazole Systems

The thermodynamic properties of nitrobenzoxazole systems are crucial for understanding their stability and reactivity. These properties, such as the enthalpy of formation (ΔfH_m°), can be determined through a combination of experimental techniques (like combustion calorimetry) and theoretical calculations.

A comprehensive thermodynamic study was conducted on 6-Nitro-2-benzoxazolinone, a closely related structure. mdpi.com The standard molar enthalpy of formation in the gaseous phase was determined experimentally and compared with values computed using the high-accuracy G3MP2B3 composite method. mdpi.com The results showed excellent agreement between the experimental value and the theoretical prediction, with a deviation of only 4.1 kJ·mol⁻¹. mdpi.com The study also investigated the enthalpic effect of introducing a nitro group onto the benzene (B151609) ring of the parent benzoxazolinone structure, finding the substitution to be enthalpically favorable. mdpi.com Such studies demonstrate the power of computational chemistry to accurately predict the thermodynamic stability of complex heterocyclic molecules.

Table 2: Experimental and G3MP2B3-Computed Gas-Phase Enthalpies of Formation (ΔfH_m°(g)) at 298.15 K

CompoundExperimental ΔfH_m°(g) (kJ·mol⁻¹)G3MP2B3 Computed ΔfH_m°(g) (kJ·mol⁻¹)
3-Methyl-2-benzoxazolinone-144.1 ± 2.9-143.9
6-Nitro-2-benzoxazolinone-133.3 ± 3.0-137.4

Data sourced from an experimental and theoretical thermochemical investigation. mdpi.com

Theoretical Prediction of Chemical Reactivity and Selectivity in this compound Reactions

Theoretical methods are invaluable for predicting the chemical reactivity and regioselectivity of reactions involving this compound. researchgate.net Reactivity descriptors derived from DFT calculations, such as Fukui functions and dual descriptors, can identify the most probable sites for nucleophilic and electrophilic attacks. arpgweb.com

The electronic distribution within the molecule, visualized through Molecular Electrostatic Potential (MEP) maps and calculated atomic charges (e.g., Mulliken or NBO charges), reveals the electron-rich and electron-poor regions. ui.edu.ng For nitrobenzoxazole derivatives, the nitrogen and oxygen atoms of the heterocyclic ring and the nitro group are typically identified as electron-rich centers with negative charges, making them susceptible to electrophilic attack. ui.edu.ng The presence of the electron-withdrawing nitro group significantly influences the reactivity of the entire molecule, making the aromatic ring electron-deficient and thus more susceptible to nucleophilic substitution reactions. arpgweb.comresearchgate.net Global reactivity descriptors like electrophilicity and nucleophilicity indices can be calculated to provide a quantitative measure of the molecule's predisposition to react as an electrophile or nucleophile. researchgate.net

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry is frequently used to simulate various types of spectra, which can then be compared with experimental data for validation and interpretation. DFT calculations are effective in predicting vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. esisresearch.orgorientjchem.org

For example, theoretical vibrational spectra are often calculated for optimized molecular structures. orientjchem.org The computed wavenumbers are typically scaled by a factor to correct for anharmonicity and other systematic errors in the calculations, often leading to excellent agreement with experimental FT-IR and FT-Raman spectra. esisresearch.orgorientjchem.org This allows for the confident assignment of observed spectral bands to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the NO₂ group, or the C-O-C vibrations of the oxazole (B20620) ring. orientjchem.org In a study on the structurally similar 5-nitro-1,3-benzodioxole, DFT calculations at the B3LYP level accurately predicted the IR and Raman active modes, including those for the nitro group. orientjchem.org Similarly, electronic absorption spectra can be simulated using methods like Time-Dependent DFT (TD-DFT) or semi-empirical methods like INDO/S-CI to predict UV-visible absorption wavelengths, which aids in understanding the electronic transitions within the molecule. scispace.com

Biological Activities and Mechanistic Insights of 4 Nitro 1,3 Benzoxazole Derivatives

Antimicrobial Activity Investigations of 4-Nitro-1,3-benzoxazole Analogues

Derivatives of this compound represent a significant class of heterocyclic compounds that have been the subject of extensive research due to their broad spectrum of biological activities. These investigations have revealed their potential as antimicrobial agents, with various analogues demonstrating efficacy against bacteria, fungi, and viruses.

Antibacterial Efficacy and Spectrum of Activity

Nitro-containing benzoxazole (B165842) derivatives have shown notable potential as antibacterial agents. Research into a benzoxazole-nitrothiophene compound, IITR00803, has demonstrated its broad-spectrum antibacterial efficacy against a range of both Gram-negative and Gram-positive pathogens. nih.gov This compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against enteric pathogens such as Salmonella spp., Shigella flexneri, and E. coli. nih.gov

The bactericidal nature of IITR00803 was confirmed in kill kinetics assays against S. enterica serovar Typhimurium, where it significantly reduced the bacterial load. nih.gov Furthermore, the compound was found to disrupt cellular bioenergetics by causing membrane depolarization and a subsequent decrease in intracellular NAD(P)H levels. nih.gov In other studies, certain benzoxazole derivatives displayed considerable growth inhibition against various standard bacterial strains. nih.gov For instance, clinical isolates of Staphylococcus aureus were found to be the most susceptible to two active benzoxazole compounds, with MICs for 90% inhibition recorded at 25 and 50 µg/ml, respectively. nih.gov In contrast, Gram-negative bacteria demonstrated higher resistance, requiring MICs of 200 µg/ml for similar inhibition. nih.gov

Antibacterial Activity of Nitrobenzoxazole Derivatives
CompoundBacterial StrainActivity (MIC in µg/mL)Reference
IITR00803Salmonella spp.4 - 16 nih.gov
IITR00803Shigella flexneri4 - 16 nih.gov
IITR00803E. coli4 - 16 nih.gov
Benzoxazole Derivative IIStaphylococcus aureus50 nih.gov
Benzoxazole Derivative IIIStaphylococcus aureus25 nih.gov

Antifungal Potency and Mechanisms of Action

The antifungal properties of this compound analogues have also been a key area of investigation. Studies have shown that specific substitutions on the benzoxazole ring system significantly influence their antifungal efficacy. For example, 2-(4-nitrophenyl)-1,3-benzoxazole was found to possess inhibitory activity specifically against yeasts. scispace.com Interestingly, the position of the nitro group on the phenyl ring is crucial for its activity; moving the nitro group from the para-position to the ortho- or meta-positions resulted in a considerable decrease in its activity against Candida sp. scispace.com

Antifungal Activity of Nitrobenzoxazole Derivatives
CompoundFungal StrainActivity NotedReference
2-(4-nitrophenyl)-1,3-benzoxazoleYeastsInhibitory activity observed scispace.com
2-(ortho/meta-nitrophenyl)-1,3-benzoxazoleCandida sp.Considerably decreased activity compared to para-isomer scispace.com
Compound 4ah (a pyridyl-benzoxazole amide derivative)Mycosphaerella melonis76.4% inhibition rate nih.gov

Antiviral Activities of Nitrobenzoxazoles

Nitrobenzoxazole derivatives, particularly nitrobenzoxadiazoles, have emerged as promising antiviral agents. A study focusing on influenza A virus identified three 4-thioether substituted nitrobenzoxadiazoles (compounds 12, 17, and 25) that effectively inhibited viral replication at low micromolar concentrations in infected cell lines. nih.govnih.govresearchgate.net These compounds were confirmed to be potent inhibitors through an In-Cell Western assay. nih.govresearchgate.net

Another study on 4-(2-nitrophenoxy)benzamide derivatives revealed strong to very strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 µM. researchgate.net The cytotoxicity of these compounds was also evaluated, with CC₅₀ values ranging from 72.93 to 120.50 µM, indicating a favorable selectivity index for some derivatives. researchgate.net

Antiviral Activity of Nitrobenzoxazole Analogues
Compound ClassVirusActivity (IC₅₀)Reference
4-thioether substituted nitrobenzoxadiazolesInfluenza A (H1N1)Low micromolar range nih.govnih.govresearchgate.net
4-(2-nitrophenoxy)benzamide derivativesAdenovirus10.22 - 44.68 µM researchgate.net
4-(2-nitrophenoxy)benzamide derivativesHSV-110.22 - 44.68 µM researchgate.net
4-(2-nitrophenoxy)benzamide derivativesCoxsackievirus10.22 - 44.68 µM researchgate.net

Anticancer and Antitumor Studies of this compound Derivatives

The anticancer potential of this compound derivatives has been extensively explored, revealing their ability to inhibit the growth of various cancer cell lines through mechanisms that include cytotoxicity, apoptosis induction, and cell cycle modulation.

Cytotoxicity Profiles Against Various Cancer Cell Lines

Nitro-substituted benzoxazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Structure-activity relationship studies have shown that the presence of a strong electron-withdrawing group, such as a nitro group, on a terminal phenyl ring enhances cytotoxic activity. nih.gov For example, a 4-nitrophenyl derivative (compound 8d) was identified as a particularly potent candidate. nih.gov

In another study, 4-(benzo[d]oxazol-2-ylthio)-3-nitrobenzoic acid exhibited an IC₅₀ value of 32.466 µM against the MCF-7 breast cancer cell line. amazonaws.com Furthermore, a series of novel benzoxazole derivatives containing a nitro group showed good to moderate anti-proliferative activity against the NCI 60 cell line panel. nih.gov Specifically, compounds 8g, 12e, and 13d displayed mean growth inhibition percentages of 45.13%, 42.29%, and 29.25%, respectively, with the highest inhibition observed against the HCT-116 colon cancer cell line. nih.gov

Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineActivity (IC₅₀ or % Inhibition)Reference
4-(benzo[d]oxazol-2-ylthio)-3-nitrobenzoic acidMCF-7 (Breast)32.466 µM amazonaws.com
Compound 8gNCI 60 Panel (Mean)45.13% growth inhibition nih.gov
Compound 8gHCT-116 (Colon)68.0% growth inhibition nih.gov
Compound 12eNCI 60 Panel (Mean)42.29% growth inhibition nih.gov
Compound 12eHCT-116 (Colon)59.11% growth inhibition nih.gov
Compound 13dNCI 60 Panel (Mean)29.25% growth inhibition nih.gov
Compound 13dHCT-116 (Colon)43.44% growth inhibition nih.gov

Apoptosis Induction and Cell Cycle Modulation

Beyond direct cytotoxicity, this compound derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. One benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov This compound also triggered apoptosis, which was associated with the activation of caspase-9 and caspase-3, as well as poly ADP-ribose polymerase (PARP). nih.gov

In studies on colorectal cancer models, certain benzoxazole-based compounds induced a concentration-dependent activation of caspases and led to cell-cycle arrest. nih.gov Research on nitro-containing benzoxazole derivatives further confirmed their pro-apoptotic effects. When tested on the HCT-116 colon cancer cell line, compounds 8g, 12e, and 13d led to an increase in total apoptosis by 17%, 22%, and 5%, respectively. nih.gov These findings highlight the role of these compounds in disrupting key cellular processes that are fundamental to cancer cell survival and proliferation.

Inhibition of Specific Signaling Pathways (e.g., Akt, IGF1Rβ)

Research into the specific signaling pathway inhibition by this compound derivatives is an emerging area. While direct studies on this compound are limited, related benzoxazine structures have shown activity on key cellular pathways. For instance, the benzoxazine derivative, LTUR6, has been identified as an inhibitor of the Akt signaling pathway. nih.gov This compound enhances the sensitization of colon cancer cells to doxorubicin by inhibiting the phosphorylation of the double-stranded break (DSB) repair enzyme AKT. nih.gov Further investigation into the downstream targets of AKT in the presence of LTUR6 revealed altered expression levels of multiple proteins that regulate apoptotic signaling. nih.gov Specifically, a combination treatment with LTUR6 and doxorubicin led to increased activation of mTOR, RSK1/2/3, p38α, and PRAS40 compared to doxorubicin alone, providing deeper insight into the molecular pathways involved. nih.gov

Anti-inflammatory and Analgesic Research on this compound Compounds

The benzoxazole scaffold is a core component in the development of novel anti-inflammatory and analgesic agents. ajphr.comnih.govmdpi.com Derivatives of benzoxazole have been synthesized and evaluated for their ability to control or modify the signs and symptoms of inflammation. ajphr.com Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of cytokine production. ajphr.comnih.gov

Cyclooxygenase (COX) Inhibition Studies

A primary mechanism for the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. jocpr.commdpi.com COX-1 is constitutively expressed in many tissues, while COX-2 is inducible and its expression increases during inflammation. jocpr.com Consequently, the development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug discovery to minimize side effects associated with COX-1 inhibition. jocpr.com

Several studies have focused on synthesizing benzoxazole derivatives as specific COX-2 inhibitors. jocpr.com In one such study, a series of methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized and evaluated for their COX-2 inhibitory activity. jocpr.com The results indicated that these benzoxazole derivatives exhibited moderate to good activity when compared to the standard drug, Rofecoxib. jocpr.com Another study reported a series of 2,5-diaryl-1,3,4-oxadiazoles, with the compound 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole showing potent and selective inhibition against COX-2 with an IC₅₀ value of 0.48 μM. nih.gov

Compound IDStructureTargetIC₅₀ (μM)Selectivity Index (SI)
7b 3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-oneCOX-20.05259
BXZ3 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamideCOX-20.04>3.75
ODZ2 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-20.48132.83
Celecoxib (Standard) Not ApplicableCOX-20.30>303
Rofecoxib (Standard) Not ApplicableCOX-27.79Not Reported

Data sourced from multiple studies on related heterocyclic compounds designed as COX inhibitors. jocpr.comnih.govrsc.orgnih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Beyond COX inhibition, this compound derivatives have been investigated for their ability to modulate pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. nih.gov Lipopolysaccharide (LPS) is known to induce inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov The development of small molecules that can suppress these cytokines is a viable strategy for treating inflammatory diseases. nih.gov

A study on novel benzoxazole derivatives with a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety demonstrated their potential to inhibit LPS-induced inflammation. nih.gov Several compounds from this series showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro. nih.gov Another research effort synthesized a series of benzoxazolone derivatives and tested their anti-inflammatory activity. nih.gov The compounds 3c, 3d, and 3g demonstrated significant inhibitory activity against IL-6, with IC₅₀ values of 10.14 μM, 5.43 μM, and 5.09 μM, respectively. nih.gov These compounds are believed to exert their effect by acting as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing LPS. nih.gov Furthermore, certain benzoxazole derivatives have been shown to suppress IL-6-mediated signaling by inhibiting the phosphorylation of STAT3 (signal transducer and activator of transcription 3). nih.gov

Compound IDActivityIC₅₀ (μM)
3c Anti-IL-610.14 ± 0.08
3d Anti-IL-65.43 ± 0.51
3g Anti-IL-65.09 ± 0.88

Inhibitory activity of benzoxazolone derivatives against IL-6. nih.gov

Antitubercular and Antiparasitic Evaluations of Nitrobenzoxazoles

The benzoxazole scaffold has been identified as a promising heterocyclic structure in the development of new agents against infectious diseases, including tuberculosis and parasitic infections. mdpi.comresearchgate.net The increasing prevalence of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of drugs with novel mechanisms of action, and benzoxazole derivatives have shown potential in this area. researchgate.net

Efficacy Against Mycobacterium tuberculosis

Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. researchgate.net Several synthesized benzoxazole derivatives have demonstrated promising antitubercular activity in various studies. researchgate.net The 3,5-dinitrobenzyl moiety, in particular, has been identified as a key fragment responsible for high in vitro antimycobacterial activity in related nitro-containing compounds. nih.gov It has been observed that 3,5-dinitro esters are among the most active compounds against M. tuberculosis. ucp.pt The mechanism of action for some nitro-containing drugs involves bioreductive activation by mycobacterial enzymes. nih.gov For instance, certain 3,5-dinitrobenzylsulfanyl oxadiazoles and tetrazoles are activated through the deazaflavin-dependent nitroreductase (Ddn) pathway. nih.gov

A novel benzoxazole-nitrothiophene small molecule, IITR00803, has demonstrated broad-spectrum antibacterial activity, including against enteric pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against clinical isolates. nih.gov

Compound SeriesTarget OrganismActivity
Pyrazoline-benzoxazolesM. tuberculosis H37Rv & MDR-TBMICs as low as 0.625 µg/mL
3,5-dinitrobenzylsulfanyl oxadiazolesM. tuberculosisMICs as low as 0.03 µM
IITR00803S. enterica serovar TyphimuriumMIC of 4 µg/mL

Antitubercular and antibacterial activity of various benzoxazole and nitro-containing derivatives. researchgate.netnih.govnih.gov

Anthelmintic Activity and Target Identification (e.g., β-tubulin)

Helminth infections affect a significant portion of the world's population, and resistance to current anthelmintic drugs is a growing concern. researchgate.net This has spurred research into new chemical entities with anthelmintic properties. Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and screened for their in vitro anthelmintic activities. researchgate.net

A key target for many anthelmintic drugs, such as the benzimidazoles, is β-tubulin. researchgate.net Inhibition of β-tubulin polymerization disrupts the formation of microtubules, which are essential for various cellular functions in parasites. Molecular docking studies on 5-nitro-1,3-benzoxazole derivatives have suggested that they can act as inhibitors of β-tubulin. researchgate.net The binding energy and the formation of hydrogen bonds with surrounding amino acids in the active site of β-tubulin correlate with the observed in vitro anthelmintic activity. researchgate.net Compounds from this series, particularly 5-nitro-1,3-benzoxazole-2-thiol and a derivative labeled as compound 4 in the study, emerged as potent anthelmintic molecules, showing good affinity toward the active pocket of β-tubulin. researchgate.net

Antioxidant Properties of this compound Derivatives

The investigation into the antioxidant capabilities of benzoxazole derivatives, including those with a nitro substituent, has revealed their potential to mitigate oxidative stress. researchgate.net Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various degenerative diseases. nih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.govmdpi.com

Research has shown that the benzoxazole scaffold is a key feature for antioxidant potential. researchgate.net Studies on various substituted benzoxazoles demonstrate that their ability to donate a hydrogen atom is crucial for radical scavenging. For instance, a series of newly synthesized benzoxazole derivatives were evaluated for their in-vitro antioxidant properties using the DPPH assay, total antioxidant capacity, and reducing power methods, with several compounds showing potent activity. researchgate.net While much of the research encompasses a broad range of benzoxazole derivatives, the presence of specific substituents, including the electron-withdrawing nitro group, can modulate this activity. globalresearchonline.net For example, in a study of related 1,3,4-oxadiazole derivatives, the inclusion of a 4-chlorophenyl moiety on an anilide derivative played a significant role in its high antioxidant activity. nih.gov

The following table summarizes the antioxidant activity of selected benzoxazole and related derivatives from various studies, illustrating the common assays used and the range of observed efficacy.

Table 1: Antioxidant Activity of Selected Benzoxazole and Related Derivatives

Compound Class Assay Key Findings
Benzoxazole Derivatives DPPH Assay, Total Antioxidant & Reducing Power Compounds 5b, 6b, 3b, and 4b demonstrated potent antioxidant activity compared to the standard, ascorbic acid. researchgate.net
2-Phenylbenzoxazoles DPPH & ABTS Radical Scavenging Analog 3, featuring a resorcinol structure, exhibited strong antioxidant capacity, which contributes to its biological effects. researchgate.net
Flurbiprofen-incorporated 1,3,4-Oxadiazoles DPPH, OH, NO, & Iron Chelation Assays Derivative Ox-6f, with a 4-chlorophenyl moiety, showed promising radical scavenging potential (80.23% at 100 µg/mL). nih.gov

Other Investigated Biological Activities (e.g., Anti-HIV, Antidiabetic, Anticonvulsant)

Beyond their antimicrobial and antioxidant profiles, this compound and related structures have been explored for a variety of other therapeutic applications.

Anti-HIV Activity A significant area of investigation has been the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV. znaturforsch.com The reverse transcriptase enzyme is a key target in AIDS therapy. researchgate.net In this context, researchers have synthesized series of 4-nitroimidazole derivatives that incorporate benzoxazole backbones. aabu.edu.joresearchgate.net One study detailed the synthesis of N-alkyl-4-nitroimidazoles bearing benzothiazole and benzoxazole structures. aabu.edu.jo While many of the synthesized compounds were inactive, one derivative, compound 21, demonstrated notable inhibition of HIV-1 with an EC50 of 0.20 μg/mL and a therapeutic index (SI) of 12. researchgate.net

Antidiabetic Properties The benzoxazole scaffold has been identified as a promising framework for developing new antidiabetic agents. researchgate.net Diabetes mellitus is a major health challenge, necessitating the discovery of novel therapeutic compounds. ijper.orgnih.gov Research has demonstrated that certain benzoxazole derivatives can modulate key targets in glucose metabolism. For example, a study on 4-nitro(thio)phenoxyisobutyric acids, which are structurally related to nitrobenzoxazoles, found they acted as unexpected PPARγ modulators. mdpi.com The nitro-substituted compound 2 from this series was identified as a particularly promising oral experimental antidiabetic candidate. mdpi.com Another study involving a series of novel benzoxazole derivatives showed that compounds 5b, 6b, 3b, and 4b had potent antidiabetic activity in alpha-amylase and alpha-glucosidase assays when compared with the standard drug, acarbose. researchgate.net

Anticonvulsant Activity Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for more effective anticonvulsant drugs. nih.gov The 1,3,4-thiadiazole moiety, which is structurally related to benzoxazoles, is known to exhibit a wide range of biological activities, including anticonvulsant effects. frontiersin.org Research into benzoxazole derivatives has also revealed their potential in this area. A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated for anticonvulsant properties. nih.gov The most promising compound, 4g, showed potent activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures, with ED50 values of 23.7 and 18.9 mg/kg, respectively. nih.gov Structure-activity relationship studies of related heterocyclic compounds have suggested that the inclusion of a nitro group can enhance anticonvulsant potency. arjonline.org

Table 2: Summary of Other Investigated Biological Activities

Activity Compound Class Key Findings
Anti-HIV 4-Nitroimidazole with Benzoxazole backbone Compound 21 showed inhibition of HIV-1 with an EC50 of 0.20 μg/mL. researchgate.net
Antidiabetic Benzoxazole Derivatives Compounds 5b, 6b, 3b, and 4b showed potent activity in α-amylase & α-glucosidase assays. researchgate.net
Antidiabetic 4-Nitrophenoxyisobutyric Acids Nitro-compound 2 was identified as a promising oral antidiabetic candidate acting as a selective PPARγ modulator. mdpi.com

| Anticonvulsant | 4-(2-(alkylthio)benzo[d]oxazol-5-yl) triazolones | Compound 4g had ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Profiles of Nitrobenzoxazoles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features responsible for their biological effects. For benzoxazole derivatives, SAR analyses have provided valuable insights into how different substituents on the benzoxazole core influence their activity. nih.govnih.gov

A recurring theme in the SAR of benzoxazoles is the significant impact of electron-withdrawing groups, such as the nitro (NO₂) moiety. researchgate.net The presence of a nitro group can enhance the biological potency of the molecule. For example, SAR studies revealed that electron-withdrawing groups like chlorine or a nitro group attached at position 5 of the benzazole nucleus increased the antifungal potency against Candida albicans. esisresearch.org Similarly, the presence of a nitro group at the para-position was found to improve the anti-proliferative activity of benzoxazole derivatives against colon cancer cells. researchgate.net In the context of antibacterial activity, compounds like 5-nitro-2-cyclohexyl benzoxazole and 5-nitro-2-cyclohexylmethyl benzoxazole were found to be highly active against Bacillus subtilis. jocpr.com

The position of the nitro group is also a critical determinant of activity. In a series of 1,3,4-oxadiazole derivatives, compounds with a nitro substituent in the para position of a phenyl ring showed superior tuberculostatic activity compared to those with meta or ortho substitution. mdpi.com This highlights that both the electronic nature and the spatial arrangement of substituents are key to molecular interactions with biological targets.

Furthermore, SAR is not limited to the nitro group alone but also considers the interplay with other substituents. For antiproliferative activity, benzoxazole derivatives bearing a chlorine atom at position 5 of the benzoxazole ring or a methoxy group at position 3 of the 2-phenyl ring, often in combination with other groups, exhibited higher activity. mdpi.com For antifungal agents based on 1,3-benzoxazole-4-carbonitriles, modifications to various parts of the molecule were systematically evaluated to improve activity, solubility, and metabolic stability. nih.gov These comprehensive SAR studies are essential for the rational design of new, more effective nitrobenzoxazole-based therapeutic agents.

Table 3: Compound Names Mentioned in the Article

Compound Name
2,2-diphenyl-1-picrylhydrazyl (DPPH)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
Ascorbic acid
Acarbose
5-nitro-2-cyclohexyl benzoxazole

Medicinal Chemistry and Drug Discovery Efforts with 4 Nitro 1,3 Benzoxazole

Rational Design and Synthesis of Novel 4-Nitro-1,3-benzoxazole-Based Drug Candidates

The rational design of drug candidates incorporating the this compound core is often guided by the known pharmacological importance of the broader benzoxazole (B165842) class. Benzoxazoles are considered "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. The design strategy often involves linking the nitrobenzoxazole core to other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities.

For instance, based on the literature, various benzoxazole derivatives have been designed by incorporating different substituents to explore their antimicrobial and anticancer potential. The synthesis of these novel candidates typically involves multi-step chemical reactions. A common synthetic route to nitro-substituted benzoxazoles starts from substituted phenols. For example, novel 5-nitro-1,3-benzoxazole derivatives have been synthesized starting from 5-nitro-1,3-benzoxazole-2-thiol. This precursor can then be reacted with various electrophiles to introduce diverse side chains, leading to a library of new chemical entities for biological screening.

Another synthetic approach involves the reaction of ortho-aminophenols with various reagents. For example, treating an appropriate aniline (B41778) compound with ammonium (B1175870) thiocyanate (B1210189) and bromine can yield a thiocyanoaniline intermediate. This intermediate can then be reacted with an o-aminophenol and carbon disulfide to construct the benzoxazole ring system. researchgate.net The specific placement of the nitro group at the 4-position would require starting with 2-amino-3-nitrophenol (B1277897).

The rationale behind these synthetic efforts is to explore the structure-activity relationship (SAR) and identify compounds with potent and selective biological activity. The synthesized compounds are then subjected to a battery of in vitro tests to evaluate their efficacy against various targets, such as cancer cell lines or microbial strains. nih.gov

Lead Optimization Strategies for Enhancing Bioactivity and Selectivity

Once a "hit" or "lead" compound, such as a this compound derivative with promising initial activity, is identified, lead optimization becomes the critical next step. This process involves systematically modifying the structure of the lead compound to improve its desirable properties while minimizing undesirable ones. The primary goals of lead optimization are to enhance biological activity and selectivity, as well as to improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and reduce toxicity. nih.gov

General strategies for lead optimization that can be applied to nitrobenzoxazole derivatives include:

Functional Group Modification: The nitro group itself, while often crucial for activity, can sometimes contribute to toxicity. Optimization might involve repositioning the nitro group on the benzoxazole ring or replacing it with other electron-withdrawing groups to find a better balance of activity and safety.

Side Chain and Substituent Variation: Modifying the substituents on the benzoxazole core or any attached side chains can fine-tune the compound's interaction with its biological target. This could involve altering alkyl chains, adding or modifying aromatic rings, or introducing hydrogen bond donors and acceptors.

Improving Pharmacokinetic Profiles: A lead compound may be highly active in vitro but fail in vivo due to poor metabolic stability, low solubility, or poor permeability. nih.gov Optimization efforts would focus on modifying the structure to address these liabilities. For example, in a study on nitrofuranylamide anti-tuberculosis agents, structural modifications were made specifically to increase metabolic stability, which led to improved oral bioavailability. nih.govresearchgate.net A similar pharmacokinetically-guided approach could be applied to optimize this compound leads. researchgate.net

Structure-Activity Relationship (SAR)-Directed Optimization: By synthesizing and testing a series of related analogs, researchers can build a detailed SAR. This knowledge helps in making rational, data-driven decisions on which structural modifications are most likely to improve the compound's profile. nih.gov

The ultimate aim is to develop a drug candidate with a robust efficacy and safety profile suitable for preclinical and, eventually, clinical development.

Molecular Docking and Ligand-Protein Interaction Studies of Nitrobenzoxazole Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in understanding the potential mechanism of action of drug candidates and guiding further design and optimization. For nitrobenzoxazole derivatives, docking studies can help elucidate how these compounds interact with their biological targets at a molecular level.

In a study on novel 5-nitro-1,3-benzoxazole derivatives designed as anthelmintic agents, molecular docking was used to investigate their interaction with the target protein, β-tubulin. researchgate.net This protein is crucial for the survival of parasites, making it an excellent target for anthelmintic drugs. The study aimed to correlate the in vitro activity of the synthesized compounds with their predicted binding affinity and interaction patterns within the β-tubulin active site. researchgate.net

The aforementioned docking study on 5-nitro-benzoxazole derivatives identified key interactions within the colchicine (B1669291) binding site of β-tubulin. researchgate.net The analysis revealed that the most potent compounds formed specific hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.

For example, the study showed that molecules with good affinity toward the active pocket formed two or more hydrogen bonds with key residues. researchgate.net These interactions are critical for stabilizing the ligand-protein complex and are believed to be responsible for the inhibition of β-tubulin polymerization, leading to the death of the parasite. The identification of these specific interactions provides a molecular basis for the observed biological activity and offers valuable insights for designing more potent inhibitors.

Below is a table summarizing the docking results for some of the studied 5-nitro-benzoxazole derivatives against β-tubulin.

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
1 -7.58Cys241, Leu242, Ala250, Val238
4 -7.86Cys241, Leu248, Ala316, Val318
5 -8.01Cys241, Leu248, Ala316, Val318
6 -7.83Cys241, Leu248, Ala316, Val318
7 -7.69Cys241, Leu248, Ala316, Val318
Data sourced from a molecular docking study on 5-nitro benzoxazole derivatives and β-tubulin. researchgate.net

While molecular docking provides a score that ranks potential binding modes, more rigorous methods like free binding energy calculations can provide a more quantitative estimate of binding affinity. These methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Thermodynamic Integration (TI), are computationally more intensive but can offer greater accuracy. wustl.edunih.gov

These calculations simulate the ligand and protein in a solvated environment and compute the free energy change upon binding. The total binding free energy is typically decomposed into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov In studies involving benzoxazole derivatives as anticancer agents, MM-PBSA has been employed to discover the detailed binding mode of inhibitors and identify key amino acid residues responsible for inhibition. nih.gov Such calculations could be applied to this compound derivatives to more accurately predict their binding affinity to specific targets and to better understand the energetic contributions of different parts of the molecule to the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wisdomlib.org By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov

For benzoxazole derivatives, QSAR studies have been conducted to model their antimicrobial and antifungal activities. researchgate.netwisdomlib.org These studies correlate various calculated properties of the molecules, known as molecular descriptors, with their experimentally determined biological activities.

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. Then, a large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Describe the connectivity and branching of atoms in the molecule. wisdomlib.org

Electronic descriptors: Relate to the electronic properties, such as charge distribution and dipole moment.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) are used to select the most relevant descriptors and build the mathematical model. nih.gov

A QSAR study on nitroimidazole derivatives, a related class of nitro-heterocycles, successfully developed a model with excellent regression between predicted and experimental anticancer activity (r² = 0.86). nih.gov Similarly, a study on the toxicity of nitrobenzene (B124822) derivatives found that properties like hyperpolarizability and a conductor-like screening model (COSMO) area were key descriptors in a stable QSAR model. dergipark.org.tr

For this compound derivatives, a similar approach could be used. By developing a predictive QSAR model, researchers could screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted bioactivity, accelerating the discovery of new drug candidates. The model would also provide insights into which structural features are most important for activity. researchgate.net

Validation of QSAR Models

The reliability and predictive power of any Quantitative Structure-Activity Relationship (QSAR) model are contingent upon rigorous validation. derpharmachemica.com Validation ensures that the developed model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com For derivatives of this compound, both internal and external validation techniques are employed to ascertain the robustness and predictive capacity of the QSAR models. nih.govresearchgate.net

Internal Validation: Internal validation assesses the stability and internal consistency of the model using the same dataset from which it was derived. derpharmachemica.com A common and robust method for this is the leave-one-out (LOO) cross-validation. nih.gov In this process, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov For instance, in a study of 1,3,4-benzotriazepine-based antagonists, a similar heterocyclic system, the LOO cross-validation resulted in q² values of 0.673 (CoMFA model) and 0.744 (HQSAR model), indicating reliable internal models. nih.gov

External Validation: External validation is considered the most stringent test of a model's predictive power. researchgate.net It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model's ability to predict the activities of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²pred) is a key metric; a value greater than 0.6 is generally considered indicative of a model with good predictive ability. researchgate.net In a 3D-QSAR study on a set of related antagonists, the predictive R² values for the test set were 0.793 and 0.786, confirming the models' external predictive power. nih.gov

The statistical parameters used to validate QSAR models for nitrobenzoxazole and related heterocyclic structures are crucial for confirming their utility in drug design.

Validation ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.8Measures the goodness-of-fit of the model to the training set data. researchgate.net
Cross-validated Correlation Coefficient (LOO)q² or Q²> 0.5Assesses the internal predictive ability and robustness of the model. nih.gov
Predictive Correlation CoefficientR²pred> 0.6Evaluates the model's ability to predict the activity of an external test set. researchgate.net
Root Mean Square ErrorRMSELowIndicates the deviation between predicted and actual values. researchgate.net

In Silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of this compound Derivatives

Before committing to expensive and time-consuming synthesis and clinical trials, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates. researchgate.netbiointerfaceresearch.com This computational profiling helps to identify molecules with favorable pharmacokinetic properties and to flag potential liabilities early in the drug discovery process. nih.govhealthinformaticsjournal.com For this compound derivatives, various computational tools like AdmetSAR and SwissADME are utilized to predict these crucial parameters based on the chemical structure. nih.govhealthinformaticsjournal.com

Key ADME-Tox properties evaluated for benzoxazole derivatives include:

Absorption: Predictions focus on human intestinal absorption (HIA) and gastrointestinal (GI) absorption, which are critical for oral bioavailability. healthinformaticsjournal.com

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are assessed. The ability to cross the BBB is essential for drugs targeting the central nervous system, whereas for others, it may be an undesirable trait leading to side effects. biointerfaceresearch.com

Metabolism: The potential for a compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a key consideration. biointerfaceresearch.com Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: A range of toxicological endpoints are predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and potential for cardiotoxicity (e.g., hERG inhibition).

The following table summarizes predicted ADME-Tox properties for a representative set of benzoxazole derivatives based on computational models.

Compound ClassPredicted GI AbsorptionPredicted BBB PermeationCYP450 Inhibition ProfilePredicted Toxicity Risk
2-Substituted BenzoxazolesHighNoInhibitor of CYP2C9, CYP2D6Generally low; some Ames test positives
5-NitrobenzoxazolesHighVariablePotential inhibitor of multiple CYP isoformsNitroaromatic group may pose mutagenicity risk
Benzoxazole-ThioethersModerate to HighNoSubstrate for P-glycoproteinLow

Combinatorial Chemistry and High-Throughput Screening of Nitrobenzoxazole Libraries

Combinatorial chemistry is a powerful strategy used to rapidly generate large and diverse collections, or "libraries," of related compounds. nih.gov This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of "hit" compounds with desired biological activity from thousands of candidates. nih.govchemrxiv.org For the nitrobenzoxazole scaffold, combinatorial methods have been developed to synthesize extensive libraries for drug discovery programs. nih.gov

A key approach involves solid-phase synthesis, where the benzoxazole core or a precursor is attached to a polymer resin. nih.gov This allows for the sequential addition of various building blocks and reagents, with easy purification by simple filtration and washing steps. For example, a method has been developed to synthesize benzoxazoles on a solid phase using 3-nitrotyrosine (B3424624) as a starting scaffold. nih.gov This technique involves coupling N-protected 3-nitrotyrosine to a polystyrene support, followed by a series of chemical modifications—including acylation, nitro group reduction, and cyclization—to form the benzoxazole ring. nih.gov This methodology was specifically designed for a large "mix and split" combinatorial library, capable of generating tens of thousands of unique compounds. nih.gov

Once a library of nitrobenzoxazole derivatives is synthesized, it is subjected to HTS. HTS utilizes automated robotics and sensitive detection methods to test the entire library against a specific biological target (e.g., an enzyme or receptor) in a short period. rsc.org For instance, libraries of benzoxazole derivatives can be screened for antibacterial activity by measuring the minimum inhibitory concentration (MIC) against various bacterial strains in a microplate format. nih.gov The results of HTS identify active compounds that can then be selected for further optimization in the drug development pipeline. chemrxiv.org

Applications of 4 Nitro 1,3 Benzoxazole in Advanced Materials Science

Organic Electronics and Optoelectronics Applications of Conjugated Nitrobenzoxazole Systems

Theoretical studies on functionalized benzoxazoles suggest their potential in optoelectronic technologies such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com The introduction of nitro groups is a known strategy to create n-type organic semiconductors. rsc.org However, specific experimental data on the application of 4-Nitro-1,3-benzoxazole within conjugated systems for organic electronics and optoelectronics is not extensively documented in the reviewed literature.

Conducting Polymers and Organic Solar Cells

Organic Field-Effect Transistors

The use of nitroaromatics as n-type organic semiconductors for organic field-effect transistors (OFETs) has been explored. rsc.orgrsc.org These materials are of interest due to their potential for good air stability and tunable energy levels. The strong electron-withdrawing character of the nitro group can facilitate electron injection and transport. Despite this general interest in nitro-functionalized compounds, specific research on the synthesis and characterization of OFETs utilizing this compound as the active semiconductor layer has not been prominently reported.

Nonlinear Optically Active and Piezoelectric Materials

Organic molecules with significant nonlinear optical (NLO) properties are sought after for applications in optical data storage, communications, and processing. ias.ac.in The design of such materials often involves creating molecules with large hyperpolarizability, typically by connecting electron donor and acceptor groups through a π-conjugated system. While theoretical studies have been conducted on the NLO properties of some functionalized benzoxazoles, mdpi.com specific experimental investigations into the NLO or piezoelectric properties of this compound are not detailed in the available literature.

Fluorescent Probes and Laser Dyes based on Nitrobenzoxazole

Derivatives of the related compound, 4-nitro-2,1,3-benzoxadiazole (B59055) (also known as 7-nitrobenzofurazan), have been extensively studied and utilized as fluorescent probes and labeling reagents. rsc.orgnih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govnih.gov These molecules are typically non-fluorescent on their own but become fluorescent upon reaction with specific analytes, making them valuable tools in bioanalysis and chemical sensing. For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known fluorogenic reagent for labeling amines. nih.gov

Despite the extensive research on its isomer, there is a lack of specific reports on the application of this compound itself as a fluorescent probe or a laser dye. The photophysical properties that would underpin such applications, including quantum yield and photostability, for this specific isomer have not been widely characterized in the context of probe or dye development.

Photochromatic Agents and Sensors Utilizing this compound

Photochromic molecules, which can reversibly switch between two forms with different absorption spectra upon light irradiation, are of interest for applications such as optical data storage and molecular switches. While the integration of photochromic units into organic field-effect transistors has been demonstrated with other classes of molecules, rsc.org there is no specific evidence to suggest that this compound exhibits photochromic behavior or has been utilized in the development of photochromic agents.

In the realm of chemical sensors, as with fluorescent probes, it is the derivatives of 4-nitro-2,1,3-benzoxadiazole that have been primarily investigated for their sensing capabilities. nih.govresearchgate.netnih.govnih.gov These sensors often rely on the modulation of the fluorophore's emission in the presence of a target analyte. There is a notable absence of research focused on the application of this compound as a primary component in the design of chemical sensors.

Future Research Directions and Translational Perspectives for 4 Nitro 1,3 Benzoxazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 4-Nitro-1,3-benzoxazole and its analogs is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes often require harsh conditions, long reaction times, and the use of hazardous reagents, which pose environmental concerns. nih.gov

Future research will likely focus on:

Green Chemistry Approaches : The use of green solvents like water or deep eutectic solvents (DES), and recyclable catalysts such as metal oxides (e.g., TiO2–ZrO2) or nanoparticles, is a promising direction. mdpi.comnih.gov These methods aim to reduce waste and energy consumption.

Advanced Assistant Technologies : Techniques such as microwave-assisted and ultrasound-assisted synthesis have already shown success in producing benzoxazole (B165842) derivatives with high yields in significantly shorter reaction times compared to conventional methods. mdpi.comnih.gov Further optimization of these technologies for nitro-substituted benzoxazoles is a key research area.

Mechanochemistry : This solvent-free approach, involving reactions induced by mechanical force, offers a sustainable alternative to traditional solution-phase synthesis. mdpi.com

Catalyst Innovation : The exploration of novel catalytic systems, including metal-free catalysts like imidazolium (B1220033) chloride or highly efficient nanocatalysts (e.g., copper(II) ferrite), will continue to be a priority to enhance reaction scope and efficiency. organic-chemistry.orgmdpi.com

These sustainable methodologies not only address environmental concerns but also facilitate the rapid generation of diverse libraries of this compound derivatives for biological screening. nih.gov

Deeper Mechanistic Understanding of Biological Activities and Target Validation

Benzoxazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties. wisdomlib.orgresearchgate.netglobalresearchonline.net For this compound derivatives, it is crucial to move beyond preliminary activity screening to a deeper understanding of their mechanisms of action.

Key future research directions include:

Mechanism of Action Studies : Elucidating how these compounds exert their biological effects at the molecular level is paramount. For instance, studies on 5-nitro-1,3-benzoxazole derivatives suggest that their anthelmintic properties may stem from the inhibition of β-tubulin, a critical protein in parasites. globalresearchonline.netresearchgate.net Similar detailed investigations are needed for other observed activities.

Target Identification and Validation : Identifying the specific cellular targets (e.g., enzymes, receptors) with which nitrobenzoxazoles interact is a critical step. benthamscience.com Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint these molecular targets. Validation will be essential to confirm that interaction with the target is responsible for the therapeutic effect.

Structure-Activity Relationship (SAR) Studies : A systematic investigation of how modifications to the this compound scaffold affect biological activity is necessary. This involves synthesizing and testing a wide range of derivatives to build comprehensive SAR models, which can guide the design of more potent and selective compounds. mdpi.com

A thorough understanding of the molecular mechanisms will facilitate the translation of promising compounds from the laboratory to clinical settings.

Integration of Advanced Computational Tools for Rational Drug Design and Materials Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. chemaxon.comopenmedicinalchemistryjournal.com The integration of these computational methods is crucial for harnessing the full potential of the this compound scaffold.

Future efforts in this area will involve:

Molecular Docking and Virtual Screening : These techniques can be used to predict the binding interactions of this compound derivatives with specific biological targets. openmedicinalchemistryjournal.com Virtual screening of large compound libraries can rapidly identify potential hit molecules for further experimental validation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : By developing mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of newly designed molecules before they are synthesized. azolifesciences.com

De Novo Drug Design : Advanced algorithms can design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target, using the this compound core as a starting point. openmedicinalchemistryjournal.com

Materials Science Applications : Computational tools, such as Density Functional Theory (DFT), can predict the optical and electronic properties of novel benzoxazole derivatives. mdpi.com This can guide the design of new materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com

These computational approaches reduce the time and cost associated with drug and materials discovery by focusing laboratory efforts on the most promising candidates. researchgate.net

Development of Targeted Therapies and Precision Medicine Approaches Based on Nitrobenzoxazoles

The ultimate goal of developing new therapeutic agents is to provide effective and safe treatments. The principles of targeted therapy and precision medicine, which aim to tailor treatment to the individual characteristics of a patient's disease, are highly relevant for the future of nitrobenzoxazole-based drugs.

Translational perspectives in this domain include:

Biomarker Discovery : Identifying biomarkers that can predict a patient's response to a specific nitrobenzoxazole-based drug is a key aspect of precision medicine. nih.gov For example, in oncology, this could involve screening for specific mutations or protein expression levels in a patient's tumor. nih.gov

Targeted Drug Development : Based on a validated molecular target (from Section 9.2), medicinal chemists can design this compound derivatives that specifically inhibit that target, minimizing off-target effects and potential side effects. The development of next-generation EGFR tyrosine kinase inhibitors for cancer is a prime example of this approach's power. nih.gov

Pharmacogenomics : Studying how an individual's genetic makeup affects their response to a drug can help optimize dosing and reduce the risk of adverse reactions. This personalized approach is becoming increasingly important in clinical practice. nih.govyoutube.com

By focusing on the specific molecular drivers of a disease, targeted therapies based on the nitrobenzoxazole scaffold have the potential to be more effective and better tolerated than traditional systemic treatments.

Emerging Applications in Nanoscience and Biotechnology

Beyond medicine, the unique chemical and photophysical properties of benzoxazole derivatives make them attractive candidates for a range of applications in nanoscience and biotechnology.

Future research could explore:

Fluorescent Probes and Sensors : The benzoxazole core is inherently fluorescent. frontiersin.org Derivatives of 7-nitro-2,1,3-benzoxadiazole, a related structure, are used as fluorophores in responsive fluorescent probes. frontiersin.org this compound derivatives could be developed as novel fluorescent probes for detecting specific biomolecules, ions, or changes in the cellular environment. A related compound, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is already widely used as a fluorescent tagging reagent. nih.gov

Organic Electronics : Functionalized benzoxazoles are being investigated for their potential in optoelectronic technologies. mdpi.com Theoretical studies suggest that their donor-π-acceptor architecture could be tuned for use in high-performance OLEDs and solar cells. mdpi.com The nitro group, being a strong electron-withdrawing group, can significantly influence these electronic properties.

Nanomaterials : Incorporating this compound into nanomaterials, such as nanoparticles or polymers, could lead to novel systems with unique properties for applications in catalysis, imaging, or drug delivery. mdpi.com

The exploration of these emerging applications will diversify the utility of the this compound scaffold, extending its impact beyond the traditional boundaries of medicinal chemistry.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldMelting PointSource
NitrationHNO₃/H₂SO₄, 0–5°C65–70%141–143°C
CyclizationDMSO, 18 hr reflux65%

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:
DFT calculations using generalized gradient approximations (GGAs) such as the Perdew-Burke-Ernzerhof (PBE) functional can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nitro group effects on aromaticity. Key steps include:

Geometry Optimization : Use software like Gaussian or ORCA to minimize energy.

Electronic Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validation : Compare computed vibrational spectra (IR) with experimental data to confirm accuracy .

Application Example : The nitro group in this compound reduces HOMO-LUMO gaps by 0.5–1.0 eV compared to non-nitrated analogs, enhancing electrophilic reactivity .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm (split due to nitro group deshielding). ¹³C NMR confirms the nitro-substituted carbon at δ 145–150 ppm .
  • IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .
  • X-ray Crystallography : Resolves planarity of the benzoxazole ring and nitro group orientation (e.g., dihedral angles <10°) .

Advanced: How to address discrepancies in crystallographic refinement for nitrobenzoxazoles?

Methodological Answer:
Discrepancies in atomic displacement parameters (ADPs) or R-factors often arise from disorder (e.g., nitro group rotation). Mitigation strategies:

Multi-Refinement : Use SHELXL’s PART instruction to model disordered atoms with split positions .

Constraints : Apply SIMU/DELU restraints to ADPs for chemically equivalent atoms.

Validation Tools : Check ADPs using Coot’s Ramachandran plots and Rfree cross-validation .

Q. Table 2: Refinement Metrics for 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

ParameterValueSource
R1 (F² > 2σ)0.055
wR2 (all data)0.168
Space GroupPbca

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values.
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding affinity for target enzymes (e.g., DNA gyrase) .

Q. Table 3: Biological Activity of a 6-Nitro-1,3-Benzoxazole Derivative

AssayResultSource
MIC (S. aureus)8 µg/mL
IC₅₀ (HeLa)12 µM

Basic: How to optimize reaction yields in nitrobenzoxazole synthesis?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nitro group incorporation .
  • Catalysis : Acetic acid catalyzes Schiff base formation in cyclization steps .
  • Temperature Control : Low temperatures (0–5°C) during nitration reduce side reactions .

Advanced: How do intermolecular interactions influence nitrobenzoxazole crystal packing?

Methodological Answer:
Weak hydrogen bonds (C–H⋯O) and π-π stacking dominate packing. For 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole:

  • Chains form via C–H⋯O bonds (d = 2.5 Å) parallel to the a-axis.
  • Methyl group disorder (60° rotation) is resolved using SHELXL’s PART command .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.